molecular formula C28H23NO5S B11474016 4-{[(4-Methylphenyl)carbonyl](phenylsulfonyl)amino}phenyl 4-methylbenzoate

4-{[(4-Methylphenyl)carbonyl](phenylsulfonyl)amino}phenyl 4-methylbenzoate

Cat. No.: B11474016
M. Wt: 485.6 g/mol
InChI Key: DIVLIBZSSRHGFL-UHFFFAOYSA-N
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Description

4-{(4-Methylphenyl)carbonylamino}phenyl 4-methylbenzoate is a complex organic compound known for its unique structural properties It is characterized by the presence of multiple functional groups, including a sulfonyl group, a carbonyl group, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(4-Methylphenyl)carbonylamino}phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminophenyl 4-methylbenzoate in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(4-Methylphenyl)carbonylamino}phenyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, sulfides

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

4-{(4-Methylphenyl)carbonylamino}phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(4-Methylphenyl)carbonylamino}phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-(((4-Methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 4-{[(4-Methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate

Uniqueness

4-{(4-Methylphenyl)carbonylamino}phenyl 4-methylbenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C28H23NO5S

Molecular Weight

485.6 g/mol

IUPAC Name

[4-[benzenesulfonyl-(4-methylbenzoyl)amino]phenyl] 4-methylbenzoate

InChI

InChI=1S/C28H23NO5S/c1-20-8-12-22(13-9-20)27(30)29(35(32,33)26-6-4-3-5-7-26)24-16-18-25(19-17-24)34-28(31)23-14-10-21(2)11-15-23/h3-19H,1-2H3

InChI Key

DIVLIBZSSRHGFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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